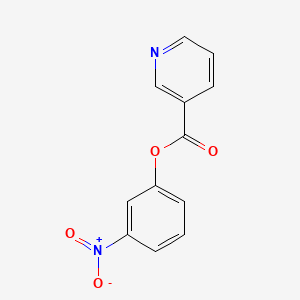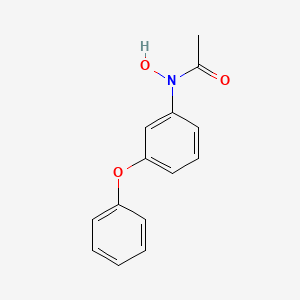![molecular formula C10H16O3 B14344974 4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one CAS No. 103252-48-8](/img/structure/B14344974.png)
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one is a complex organic compound belonging to the class of cyclopenta[b]pyrans. This compound is characterized by its unique structure, which includes a hexahydrocyclopenta[b]pyran ring system with an ethyl group at the 4a position and a hydroxyl group at the 7 position. The compound’s structural complexity and functional groups make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one can be achieved through a (3+2) cycloaddition reaction between 2-pyrones and vinyl cyclopropanes. This reaction is typically catalyzed by palladium (Pd) catalysts in the presence of phosphine ligands. The reaction conditions often involve the use of anhydrous solvents such as tetrahydrofuran (THF) or toluene, and the reaction is carried out under a nitrogen atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7 position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the cyclopenta[b]pyran ring system.
Substitution: The ethyl group at the 4a position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4a-Ethyl-7-oxohexahydrocyclopenta[b]pyran-2(3H)-one, while reduction can lead to the formation of this compound derivatives with modified ring systems.
Scientific Research Applications
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying cycloaddition reactions.
Biology: Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 7 position can form hydrogen bonds with biological molecules, influencing their activity. The compound’s ring system can also interact with enzymes and receptors, modulating their function. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
4a-Methyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one: Similar structure with a methyl group instead of an ethyl group.
4a-Ethyl-7-oxohexahydrocyclopenta[b]pyran-2(3H)-one: Oxidized form of the compound with a ketone group at the 7 position.
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyridine-2(3H)-one: Similar structure with a nitrogen atom in the ring system.
Uniqueness
4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its ethyl group at the 4a position and hydroxyl group at the 7 position make it a versatile compound for various applications .
Properties
CAS No. |
103252-48-8 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
4a-ethyl-7-hydroxy-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyran-2-one |
InChI |
InChI=1S/C10H16O3/c1-2-10-5-3-7(11)9(10)13-8(12)4-6-10/h7,9,11H,2-6H2,1H3 |
InChI Key |
GDPFPWQRYZWZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC(C1OC(=O)CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


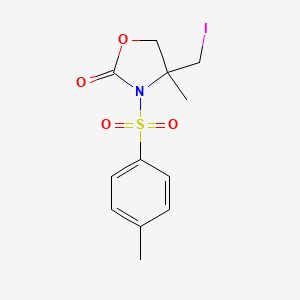
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
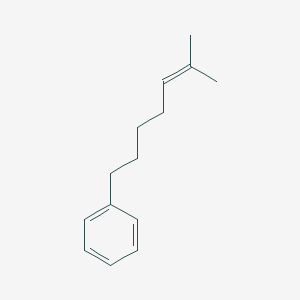

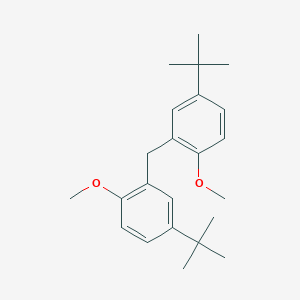
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)



